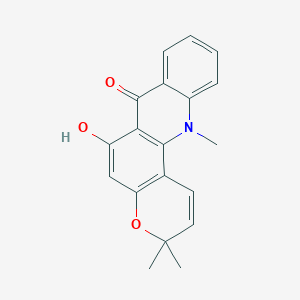
2,2,5,5-Tetrametiltetrahidrofurano
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives like 2,2,5,5-tetramethyltetrahydrofuran involves the conversion of plant biomass into furan derivatives, highlighting the importance of sustainable feedstocks for chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017). These processes emphasize the role of hexose carbohydrates and lignocellulose in producing versatile platform chemicals, which can then be further modified to produce specific furan derivatives, including tetramethylated forms.
Molecular Structure Analysis
The molecular structure of 2,2,5,5-tetramethyltetrahydrofuran is characterized by the presence of tetramethyl groups that influence its chemical behavior. The structure affects its interaction with other molecules and its reactivity in chemical reactions. The presence of these bulky groups can lead to distinct configurational isomers, impacting the compound's chemical and physical properties (Curtis, 2012).
Chemical Reactions and Properties
Furan derivatives, including 2,2,5,5-tetramethyltetrahydrofuran, participate in a variety of chemical reactions. They serve as precursors in the synthesis of polymers, functional materials, and fuels. The modification of furan derivatives can lead to the production of important chemicals like 2,5-dimethylfuran and 2,5-furandicarboxylic acid, showcasing their versatility in organic synthesis and applications in fine chemicals (Fan, Verrier, Queneau, & Popowycz, 2019).
Aplicaciones Científicas De Investigación
Disolvente Éter que No Forma Peróxidos
El TMTHF es un disolvente éter que no forma peróxidos de forma inherente . A diferencia de los éteres tradicionales, carece de un protón en la posición alfa con respecto al oxígeno del éter, lo que elimina la posibilidad de formar peróxidos peligrosos . Esta estructura inusual conduce a una menor basicidad en comparación con muchos éteres tradicionales, debido al ocultamiento del oxígeno etéreo por cuatro grupos metilo voluminosos en la posición alfa .
Reemplazo de Disolventes de Hidrocarburos Peligrosos
El TMTHF presenta propiedades de disolvente similares a las de los disolventes de hidrocarburos comunes, en particular el tolueno . Se puede sintetizar a partir de materias primas fácilmente disponibles y potencialmente renovables , lo que lo convierte en una alternativa más sostenible y segura a los disolventes de hidrocarburos peligrosos.
Esterificación de Fischer
Las propiedades de disolvente del TMTHF se han probado mediante la prueba de su rendimiento en la esterificación de Fischer . Esta reacción es un tipo especial de esterificación mediante el reflujo de un ácido carboxílico y un alcohol en presencia de un catalizador ácido.
Reacciones de Amidación
El TMTHF también se ha utilizado como disolvente en reacciones de amidación . La amidación es el proceso mediante el cual se produce una amida a partir de un ácido carboxílico y una amina. Esta reacción se utiliza ampliamente en la síntesis de productos farmacéuticos, bioconjugados y materiales.
Reacciones de Grignard
Las reacciones de Grignard son uno de los métodos clave utilizados para formar enlaces carbono-carbono en química orgánica. El TMTHF se ha probado y demostrado que es un disolvente eficaz en estas reacciones .
Producción de Polímeros de Alto Peso Molecular
Las diferencias del TMTHF con respecto a los éteres tradicionales se demuestran aún más por su capacidad para producir polímeros de alto peso molecular iniciados por radicales . Estos polímeros se pueden utilizar como adhesivos sensibles a la presión
Mecanismo De Acción
Target of Action
2,2,5,5-Tetramethyltetrahydrofuran (TMTHF) is a non-polar, non-peroxide forming ether . It is primarily used as a solvent in research chemistry, having similar properties to common hydrocarbon solvents, particularly toluene . It is also used as a reagent in chemical synthesis .
Mode of Action
TMTHF has an unusual structure that leads to lower basicity compared with many traditional ethers, due to the concealment of the ethereal oxygen by four bulky methyl groups at the alpha-position . This absence of a proton at the alpha-position to the oxygen of the ether eliminates the potential to form hazardous peroxides . TMTHF reacts with benzene in the presence of triflic acid to form 1,1,4,4-dimethyl tetralin and symmetric tetramethyl octahydroanthracene .
Biochemical Pathways
It is known that tmthf undergoes photolysis by uv; in aqueous solution, the products are mainly methane, ethane, and 2-hydroxy-2,5,5-trimethyltetrahydrofuran . The dehydration of TMTHF yields alkenes like 2,5-dimethyl-2,4-hexadiene and 2,5-dimethyl-1,5-hexadiene .
Pharmacokinetics
It is known that tmthf is a clear, colorless liquid with a density of 0811 g/cm³ at 25°C . It has a boiling point of 112°C and is soluble in water at 1627 mg/L at 25°C .
Result of Action
The primary result of TMTHF’s action is its ability to act as a solvent in various chemical reactions. It has been shown to perform well in Fischer esterification, amidation, and Grignard reactions . Additionally, TMTHF’s differences from traditional ethers are further demonstrated by its ability to produce high molecular weight radical-initiated polymers for use as pressure-sensitive adhesives .
Action Environment
The action of TMTHF can be influenced by environmental factors such as light and temperature. For instance, TMTHF undergoes photolysis by UV light . It is also highly flammable, with a flash point of 4°C , indicating that it should be handled and stored carefully to prevent fire hazards. Furthermore, TMTHF should be handled in a well-ventilated place to prevent the accumulation of its vapors .
Safety and Hazards
Direcciones Futuras
TMTHF has been demonstrated as a non-polar solvent in research chemistry, having similar properties to toluene . Its solvent properties have been proved by testing its performance in Fischer esterification, amidation, and Grignard reactions . TMTHF’s differences from traditional ethers are further demonstrated by its ability to produce high molecular weight radical-initiated polymers for use as pressure-sensitive adhesives . This suggests that TMTHF has potential for wider application in the field of chemistry and materials science.
Propiedades
IUPAC Name |
2,2,5,5-tetramethyloxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7(2)5-6-8(3,4)9-7/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLDTXFLAHKYFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(O1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022263 | |
| Record name | 2,2,5,5-Tetramethyltetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 2,2,5,5-Tetramethyltetrahydrofuran | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19429 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
14.4 [mmHg] | |
| Record name | 2,2,5,5-Tetramethyltetrahydrofuran | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19429 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
15045-43-9 | |
| Record name | 2,2,5,5-Tetramethyltetrahydrofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15045-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,5,5-Tetramethyltetrahydrofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015045439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,5,5-Tetramethyltetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-2,2,5,5-tetramethylfuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.547 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,5,5-TETRAMETHYLTETRAHYDROFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83Z08D4U0T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key properties of 2,2,5,5-Tetramethyltetrahydrofuran (2,2,5,5-tetramethyloxolane) that make it an attractive alternative to traditional solvents?
A1: 2,2,5,5-Tetramethyltetrahydrofuran (TMTHF) is a non-polar ether with several advantageous properties: []
- Inherent non-peroxide formation: Unlike traditional ethers, TMTHF lacks protons at the alpha-position to the oxygen atom, preventing hazardous peroxide formation. []
- Low basicity: The bulky methyl groups surrounding the oxygen atom in TMTHF reduce its basicity compared to conventional ethers. []
- Similar solvation properties to hydrocarbons: TMTHF exhibits comparable solvent properties to hydrocarbon solvents, particularly toluene. []
- Potential for bio-based production: TMTHF can be synthesized from readily available, potentially renewable feedstocks. []
Q2: How does the structure of TMTHF influence its coordination behavior with alkali metal bis(trimethylsilyl)amides?
A2: TMTHF acts as a weakly coordinating ligand with alkali metal bis(trimethylsilyl)amides. The bulkiness of TMTHF leads to asymmetric coordination with heavier alkali metals (K, Rb, Cs), forming dinuclear complexes with strongly bent M-M-O moieties. In contrast, the sodium complex exhibits a clamped conformation with the ether ligand nestled between trimethylsilyl groups. [] These complexes tend to dissociate in hydrocarbon solvents, releasing free TMTHF. []
Q3: What insights have been gained from studying the photolysis of TMTHF?
A4: UV photolysis of TMTHF, both in liquid and high-pressure gas phases, yields primarily cyclopropanes, corresponding carbonyl compounds, olefinic alcohols, and isomeric carbonyl compounds. [] This suggests two major primary photolytic pathways: (1) ring contraction to cyclopropane and formaldehyde and (2) C-O bond cleavage leading to various intermediates that further rearrange into the observed products. []
Q4: Has TMTHF been investigated as a solvent in polymerization reactions?
A5: Yes, TMTHF has shown promising results as a greener alternative to toluene in polymerization reactions. It effectively facilitates radical-initiated polymerization of vinyl monomers, yielding high molecular weight polymers suitable for pressure-sensitive adhesives. [] This highlights TMTHF's potential to replace toluene in industrial-scale polymer synthesis.
Q5: What is the significance of the reaction between 2,2,5,5-Tetramethyltetrahydrofuran-3,4-dione and selenium dioxide?
A6: The reaction between 2,2,5,5-Tetramethyltetrahydrofuran-3,4-dione and selenium dioxide in ethanol produces a novel heterocyclic compound, 2′,2′,5,5,5′,5′,7,7-octamethyl-2′,5,5′,7-tetrahydrofuro[3,4-d]-1-oxa-3,4-disele-nin-2-spiro-3′-furan-4′(3′H)-one, alongside 2,2,5,5-tetramethyltetrahydro-3,4-furandione. [] This diselenide product represents a new six-membered heterocyclic ring system in chalcogen chemistry. []
Q6: How does TMTHF influence the kinetics of lithium hexamethyldisilazide (LiHMDS)-mediated enolization reactions?
A7: Rate studies using in situ IR spectroscopy reveal that TMTHF accelerates LiHMDS-mediated enolization of ketones. [] Acting as a bulky solvent, TMTHF destabilizes the dimeric LiHMDS reactant while stabilizing the dimer-based transition state involving the ketone. [] This effect is less pronounced with less sterically demanding ethers, highlighting the importance of steric factors in tuning LiHMDS reactivity.
Q7: Are there any studies investigating the environmental impact of TMTHF?
A8: While detailed ecotoxicological studies on TMTHF are limited, initial investigations suggest it is non-mutagenic based on the Ames test. [] Further research is crucial to fully assess its environmental fate, biodegradability, and potential long-term effects for responsible implementation as a solvent. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



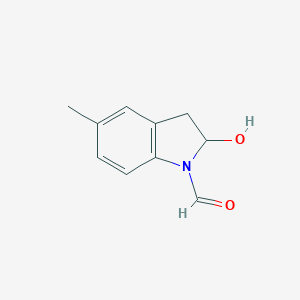

![2-[Bis(2-hydroxyethyl)amino]ethyl acetate](/img/structure/B83170.png)

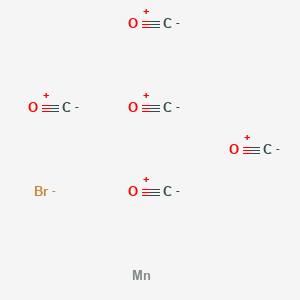
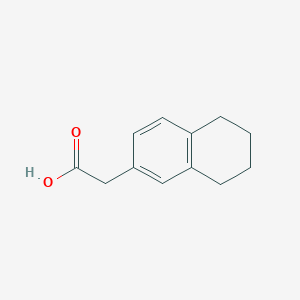

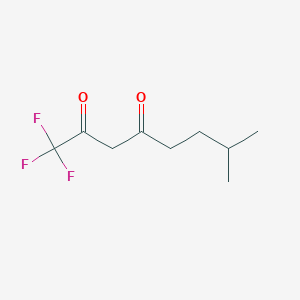
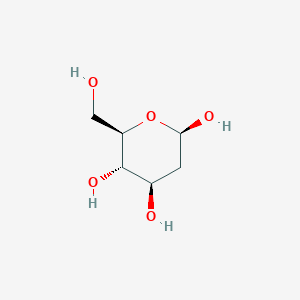
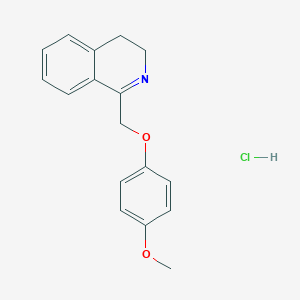
![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B83187.png)

